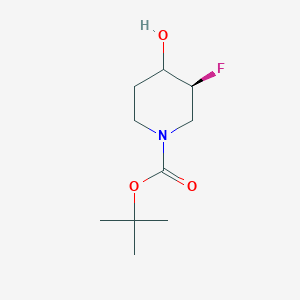

(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6) is a piperidine-based compound featuring a tert-butyl carbamate group, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₀H₁₈FNO₃, with a molecular weight of 219.25 g/mol . This stereochemically defined compound (3S,4R configuration) is primarily used in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .

Structure

3D Structure

Properties

Molecular Formula |

C10H18FNO3 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

tert-butyl (3S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8?/m0/s1 |

InChI Key |

XRNLYXKYODGLMI-JAMMHHFISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@H](C1)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Fluorination

The foundational approach employs enantioselective fluorination using chiral catalysts. A seminal method reported by Shaw et al. (2013) utilizes a modified cinchona alkaloid catalyst to install the fluorine atom with high stereocontrol. The reaction begins with a piperidine precursor, where the catalyst induces axial chirality during fluorination. This method achieves >99% enantiomeric excess (ee) for the cis-3-fluoro-4-hydroxypiperidine core.

Key steps include:

-

Fluorination : Treatment of a ketone precursor with Selectfluor® in the presence of a cinchona-derived catalyst.

-

Reduction : Sodium borohydride (NaBH₄) reduces the intermediate ketone to the alcohol.

-

Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

This method’s scalability is demonstrated in multi-gram syntheses, with an overall yield of 88% after Boc protection.

Primary Amine-Mediated Fluorination

An alternative to organocatalysis involves primary amines such as α-methylbenzylamine. This approach mirrors the enantioselectivity of cinchona catalysts but leverages commercially available amines, reducing costs. The fluorination step proceeds via a dynamic kinetic resolution, where the amine directs facial selectivity. Post-fluorination steps (reduction and protection) align with the catalytic method, yielding comparable ee and efficiency.

Borohydride Reduction and Chiral Resolution

Sodium Borohydride Reduction

A two-step protocol from Pfizer Inc. (2013) starts with a racemic fluoro-ketone intermediate. Sodium borohydride in methanol selectively reduces the ketone to the alcohol, forming a diastereomeric mixture. The crude product is then subjected to chiral resolution using a Chiralpak AD-H column, isolating the desired (3S,4R)-enantiomer.

Reaction Conditions:

| Step | Reagent/Condition | Time | Outcome |

|---|---|---|---|

| 1 | NaBH₄ in MeOH | 2 h | Diastereomeric alcohol mix |

| 2 | Chiralpak AD-H (MeOH) | N/A | >98% ee after resolution |

This method is advantageous for large-scale production but requires chromatographic resolution, adding operational complexity.

Chemoselective Reduction of Functionalized Intermediates

Pd-Catalyzed Annulation and Reduction

A Pd-catalyzed [4+2] annulation strategy constructs the piperidine ring while introducing fluorine. After annulation, chemoselective reduction of the ester moiety with NaBH(OAc)₃ in acetic acid yields the hydroxyl group. Subsequent Boc protection affords the target compound in 77% yield with single-diastereomer selectivity.

Key Advantages:

-

Avoids racemization during reduction.

-

Compatible with diverse substitution patterns on the piperidine ring.

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions: (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to a hydroxyl group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or .

Reduction: Reducing agents like or .

Substitution: Nucleophilic substitution reactions using reagents like or .

Major Products:

Oxidation: Formation of .

Reduction: Regeneration of .

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). The presence of the fluorine atom enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier. This property is crucial for developing drugs intended to treat neurological disorders.

Research indicates that (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate interacts with various biological targets, influencing neurotransmitter pathways. This interaction is essential for understanding its potential therapeutic effects.

Key Findings from Research Studies

| Study | Findings |

|---|---|

| Inhibition of Acetyl-CoA Carboxylase | Derivatives of this compound have shown inhibitory effects on specific enzymes related to metabolic pathways, which are relevant in managing conditions like obesity and diabetes. |

| CNS Activity | Preliminary assays suggest modulation of serotonin receptors, indicating possible antidepressant properties. |

Toxicological Profile

Toxicological assessments reveal that while this compound exhibits low acute toxicity, it can cause irritation upon contact. Safety data highlight the need for caution during handling due to its irritant properties.

Case Studies and Applications in Drug Development

- Neuropharmacology : The compound has been investigated for its potential role in treating anxiety and depression due to its interaction with serotonin receptors.

- Metabolic Disorders : Its derivatives have demonstrated efficacy as inhibitors of acetyl-CoA carboxylase, suggesting applications in obesity management by reducing fatty acid synthesis.

Mechanism of Action

The mechanism of action of (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor , binding to the active site of the enzyme and preventing its normal function . The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity towards the target enzyme. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C to maintain stability .

- Hazards : Classified with signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Synthesis : Typically prepared via stereoselective fluorination and hydroxylation of piperidine precursors, followed by tert-butyl carbamate protection .

The compound belongs to a family of fluorinated piperidine derivatives with tert-butyl carbamate groups. Below is a detailed comparison with structurally and functionally related analogs:

Stereoisomeric Variants

Functional Group Modifications

Stability and Reactivity

- Hydroxyl Group Reactivity : The hydroxyl group in the target compound participates in hydrogen bonding and oxidation reactions, whereas analogs with –OCH₃ (e.g., 2140267-30-5) or –NH₂ (e.g., 907544-20-1) exhibit modified reactivity profiles .

- Fluorine Effects : Fluorination at the 3-position enhances electronegativity and metabolic stability across all analogs, but steric effects vary with stereochemistry .

Biological Activity

(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, with CAS number 1418193-04-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 219.26 g/mol. Its structure includes a piperidine ring substituted with a fluorine atom and a hydroxyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. Research indicates that compounds featuring similar structures exhibit cytotoxicity against cancer cell lines. For instance, derivatives that incorporate piperidine moieties have shown enhanced activity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. Studies suggest that compounds targeting cholinergic systems may help in conditions like Alzheimer’s disease by inhibiting cholinesterase and preventing amyloid-beta aggregation . The structural features of this compound may contribute to its efficacy in these pathways.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

- Cholinergic Receptors : Compounds with similar structures have been shown to act as ligands for muscarinic acetylcholine receptors, promoting cell proliferation and resistance to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling in the brain .

Case Studies and Research Findings

A review of literature focusing on piperidine derivatives reveals multiple case studies where these compounds were synthesized and evaluated for biological activity:

- A study demonstrated that the introduction of fluorine into the piperidine ring significantly enhanced the compound's binding affinity to target proteins involved in cancer progression .

- Another investigation assessed the neuroprotective effects of similar piperidine derivatives in animal models, showing promising results in reducing neurodegeneration markers .

Q & A

Q. What are the key analytical techniques for characterizing (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, and how are they applied?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, and can resolve the stereochemistry at the 3S position, while is critical for confirming fluorine substitution. HRMS (e.g., ESI-MS) validates the molecular formula (CHFNO, exact mass 219.127065) . Diastereomeric mixtures, if present, may require advanced techniques like chiral chromatography or dynamic NMR analysis to resolve rotational isomers .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions that minimize side reactions. For fluorinated piperidines, tert-butyl carbamate protection (Boc group) is often used to stabilize the amine during functionalization. Reaction parameters (e.g., temperature, solvent polarity) should be tuned to favor nucleophilic substitution at the 3-position. Post-synthesis, purification via flash chromatography (silica gel, gradient elution) or recrystallization can enhance purity. Intermediate characterization at each step using (if phosphorylated intermediates are involved) ensures fidelity .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Personal protective equipment (PPE) is mandatory: nitrile gloves, safety goggles, and lab coats. Respiratory protection may be needed if airborne particulates form during weighing. The compound’s physical state (likely a solid, based on analogs) requires dust control measures. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via licensed hazardous waste services. Eye wash stations and emergency showers must be accessible .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined, and what challenges arise due to fluorine substitution?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. Fluorine’s high electron density can cause anomalous scattering, requiring careful modeling of displacement parameters. Twinning or disorder in the tert-butyl or hydroxyl groups may necessitate constraints or split-site refinement. High-resolution data (≤ 0.8 Å) improves accuracy. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality .

Q. How should researchers address contradictions in spectral data, such as unexpected diastereomer signals in NMR?

- Methodological Answer : Contradictory NMR signals (e.g., split peaks for diastereomers) may indicate rotational isomerism or incomplete stereochemical control. Variable-temperature NMR can distinguish dynamic processes: coalescence temperatures reveal energy barriers. For unresolved cases, derivatization (e.g., Mosher’s esters for hydroxyl groups) or computational modeling (DFT-based chemical shift prediction) clarifies stereochemistry .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited toxicity data?

- Methodological Answer : Conduct in silico toxicity predictions using QSAR models (e.g., EPA’s ECOSAR) to estimate acute aquatic toxicity. Experimental assays like Daphnia magna immobilization tests or algal growth inhibition provide preliminary data. Persistence can be evaluated via OECD 301 biodegradation tests. If bioaccumulation potential is predicted (logP > 3), further testing under REACH guidelines is advised .

Q. How does this compound serve as an intermediate in medicinal chemistry, and what functionalization strategies are most effective?

- Methodological Answer : The hydroxyl and fluorine groups enable site-selective modifications. Mitsunobu reactions can replace the hydroxyl with azide or amine groups for click chemistry. Fluorine’s electronegativity directs electrophilic aromatic substitution in downstream analogs. Boc deprotection (TFA/CHCl) yields a free amine for coupling reactions. Computational docking studies (e.g., AutoDock Vina) guide target-oriented derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.